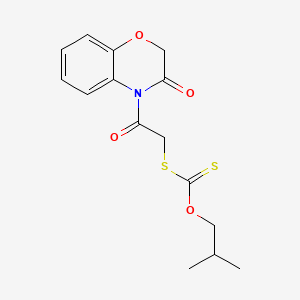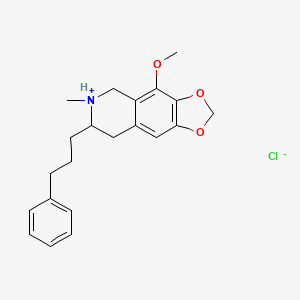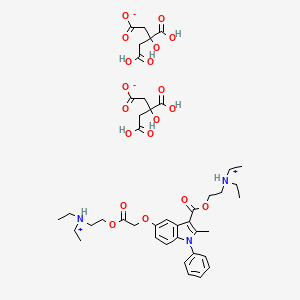
1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, dicitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, dicitrate is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in pharmaceutical chemistry
Preparation Methods
The synthesis of 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, dicitrate involves several steps. The general synthetic route includes the following steps:
Formation of the Indole Core: The indole core is typically synthesized through the cyclization of substituted o-iodoaniline with dicarbonyl compounds in the presence of a base and a catalytic amount of CuI.
Functionalization: The indole core is then functionalized at various positions to introduce the desired substituents.
Esterification: The final step involves the esterification of the indole-3-carboxylic acid with 2-(diethylamino)ethyl alcohol to form the desired ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions, such as halogenation or alkylation, using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester has several scientific research applications:
Pharmaceutical Chemistry: The compound is studied for its potential antiviral properties, particularly against viruses such as hepatitis C virus and influenza.
Biological Research: It is used in studies investigating the biological activity of indole derivatives and their interactions with various enzymes and proteins.
Medicinal Chemistry: The compound is explored for its potential as an enzyme inhibitor, particularly in the context of diseases such as HIV and cancer.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can disrupt various biological processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester can be compared with other indole derivatives, such as:
1-Benzyl-2-dimethylaminomethyl-3-carbethoxy-5-acetoxy-6-bromoindole hydrochloride: Known for its anti-influenza activity.
5-Hydroxy-2-aminomethyl-1-methyl-6-pyridin-3-yl-1H-indole-3-carboxylic acid ethyl ester hydrochloride: Exhibits significant antiviral activity against various viruses.
The uniqueness of 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester lies in its specific functional groups and their arrangement, which contribute to its distinct biological activities.
Properties
CAS No. |
68360-94-1 |
|---|---|
Molecular Formula |
C42H57N3O19 |
Molecular Weight |
907.9 g/mol |
IUPAC Name |
3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-[2-[3-[2-(diethylazaniumyl)ethoxycarbonyl]-2-methyl-1-phenylindol-5-yl]oxyacetyl]oxyethyl-diethylazanium |
InChI |
InChI=1S/C30H41N3O5.2C6H8O7/c1-6-31(7-2)17-19-36-28(34)22-38-25-15-16-27-26(21-25)29(30(35)37-20-18-32(8-3)9-4)23(5)33(27)24-13-11-10-12-14-24;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h10-16,21H,6-9,17-20,22H2,1-5H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
LTENYGAMDJZBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)OCC[NH+](CC)CC)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


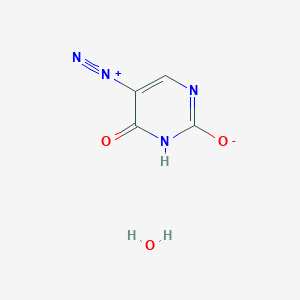
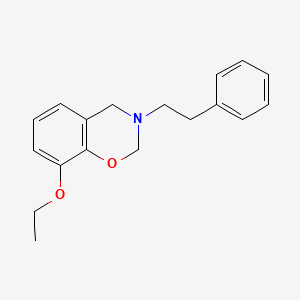
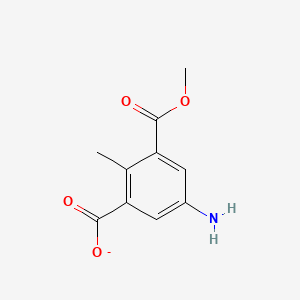

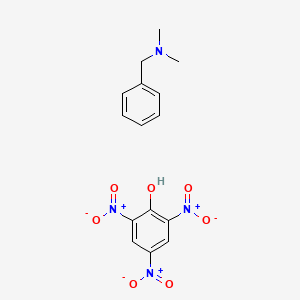
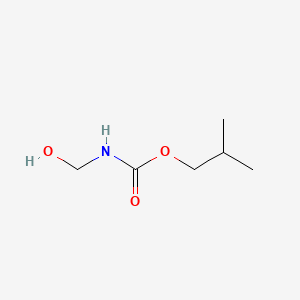
![2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13771213.png)
![3-[[1-(2,5-Dioxopyrrolidin-1-yl)ethyl][3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile](/img/structure/B13771214.png)
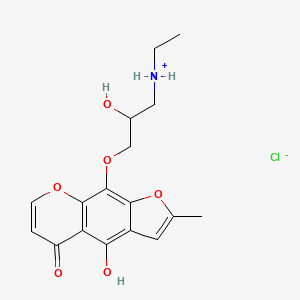
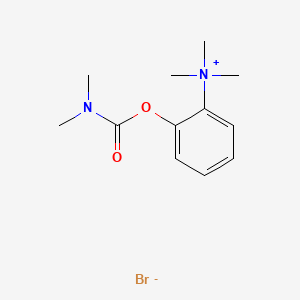
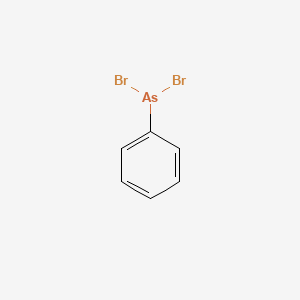
![N'-benzyl-N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13771232.png)
